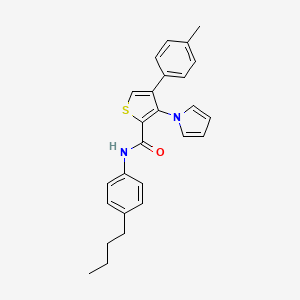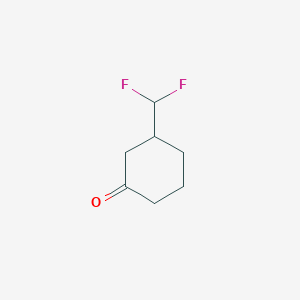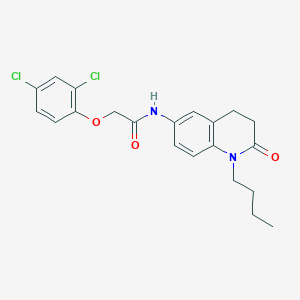methanone CAS No. 1326864-45-2](/img/structure/B2774234.png)
[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl](morpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl](morpholin-4-yl)methanone is a useful research compound. Its molecular formula is C18H16ClN5O2 and its molecular weight is 369.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photophysical Evaluation and Fluorescent Properties
Compounds with morpholino groups have been synthesized and their photophysical properties evaluated. For instance, a study on 2-methoxy- and 2-morpholino pyridine compounds revealed they exhibit high fluorescence quantum yields in both solution and solid states. This makes them potential candidates for applications in fluorescent materials and sensors (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).
Anticancer and Antimicrobial Agents
Research on pyrazoline derivatives incorporating morpholino and chlorophenyl groups has shown promising anticancer and antimicrobial activities. These compounds have been synthesized and evaluated for their biological properties, demonstrating the potential for therapeutic applications (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).
Chemical Synthesis and Characterization
Synthetic methodologies for creating compounds with morpholino groups and their characterization have been explored. For example, the synthesis and spectroscopic characterization of cobalt(III) complexes with salophen and morpholine show how these compounds can be prepared and analyzed for potential applications in catalysis and material science (Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).
Molecular Docking and Computational Studies
Computational studies and molecular docking have been utilized to understand the interaction of morpholino-based compounds with biological targets. This research aids in the design of new molecules with enhanced biological activity and specificity for their targets.
The scientific research applications of compounds similar to "1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-ylmethanone" span from materials science, through potential therapeutic uses, to advances in chemical synthesis methodologies. These studies exemplify the broad interest in and utility of such compounds in various fields of research.
properties
IUPAC Name |
[1-(4-chlorophenyl)-5-pyridin-3-yltriazol-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O2/c19-14-3-5-15(6-4-14)24-17(13-2-1-7-20-12-13)16(21-22-24)18(25)23-8-10-26-11-9-23/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRVPSCUBZXVMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-2,3-dihydroindole](/img/structure/B2774152.png)
![{3-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]propyl}amine hydrochloride](/img/no-structure.png)
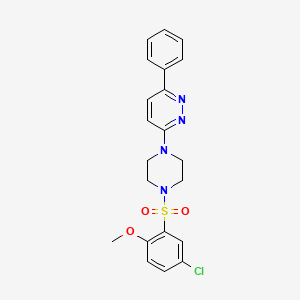

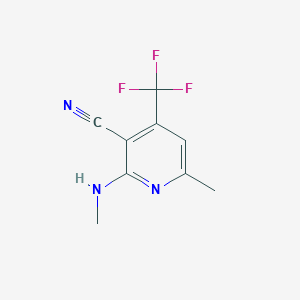
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2774159.png)
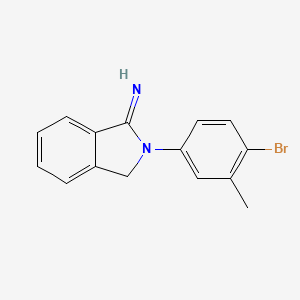
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2774162.png)
![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2774165.png)

